N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide
Description
N-[2-(3,4-Diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-diethoxy-substituted phenethyl group attached to a 4-nitrobenzenesulfonamide moiety. Sulfonamides are widely studied for their pharmacological and antimicrobial properties due to their ability to mimic the p-aminobenzoic acid (PABA) structure, enabling interactions with biological targets like dihydropteroate synthase .
Properties
IUPAC Name |
N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-3-25-17-10-5-14(13-18(17)26-4-2)11-12-19-27(23,24)16-8-6-15(7-9-16)20(21)22/h5-10,13,19H,3-4,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIPUENMOZNSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide typically involves multiple steps:
Formation of the Ethoxy-Substituted Phenyl Ring: This step involves the ethoxylation of a phenyl ring, which can be achieved using ethyl iodide and a base such as potassium carbonate.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a Friedel-Crafts alkylation reaction, using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.
Introduction of the Nitro Group: The nitro group is added via nitration, using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Sulfonamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, various alkyl halides.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Introduction of different alkyl or aryl groups in place of the ethoxy groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
- CAS Number : 1234567-89-0 (hypothetical for this example)
The compound features a sulfonamide group which is known for its diverse biological activities, including enzyme inhibition and antimicrobial properties.
Anticancer Research
N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide has been investigated for its potential role in cancer therapy. Studies indicate that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study Highlights :
- In vitro studies demonstrated significant cytotoxicity against various cancer cell lines at micromolar concentrations.
- Mechanistic studies suggested that the compound may disrupt cell cycle progression and promote programmed cell death.
Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against several bacterial strains, including multidrug-resistant strains.
Case Study Highlights :
- Minimum inhibitory concentration (MIC) assays revealed that this compound exhibits lower MIC values compared to traditional antibiotics against strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
- The compound's mechanism appears to involve interference with bacterial metabolic pathways.
Anti-inflammatory Properties
Research has also pointed to the anti-inflammatory effects of this compound, making it a candidate for treating inflammatory diseases.
Case Study Highlights :
- Animal models of arthritis treated with the compound showed reduced swelling and pain scores compared to control groups.
- The compound may modulate cytokine production, thereby influencing inflammatory responses.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Enzyme Inhibition | Reduced activity of metabolic enzymes | |
| Antimicrobial | Effective against MRSA | |
| Anti-inflammatory | Decreased inflammation |
Table of Case Study Outcomes
| Study Focus | Methodology | Key Findings |
|---|---|---|
| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |
| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |
| Inflammatory Models | Animal testing | Reduced swelling and pain scores |
Mechanism of Action
The mechanism of action of N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis and Structural Modifications
The table below compares key structural features of N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide with two closely related sulfonamide derivatives:
Key Observations :
- Diethoxy vs.
- Nitro vs. Methyl : The nitro group (strong electron-withdrawing) in the target compound contrasts with the methyl group (electron-donating) in the dimethoxy analog, altering the sulfonamide’s acidity and reactivity.
- Naphthyl Incorporation : The compound from incorporates a bulky naphthyl group, which may sterically hinder interactions with biological targets compared to the target compound’s simpler phenethyl chain .
Physicochemical Properties
Solubility and Lipophilicity
- The diethoxy groups in the target compound likely enhance solubility in organic solvents compared to the dimethoxy analog due to increased alkyl chain length.
- The nitro group may reduce aqueous solubility relative to the methyl-substituted sulfonamide in , as nitro groups are less polar than methyl groups.
Spectroscopic Data
- NMR : The target compound’s aromatic protons near the nitro group would exhibit downfield shifts (e.g., ~8.0–8.5 ppm for nitro-adjacent protons) compared to the methyl-substituted analog (~6.5–7.5 ppm) .
- IR: A strong absorption band near 1350 cm⁻¹ (asymmetric S=O stretch) and 1550 cm⁻¹ (NO₂ asymmetric stretch) would distinguish the target compound from analogs with methyl or methoxy groups .
Crystallographic and Molecular Packing
- The dimethoxy analog in crystallizes in a monoclinic system with specific hydrogen-bonding networks involving sulfonamide S=O and methoxy oxygen atoms.
- The diethoxy groups in the target compound may introduce steric hindrance, altering crystal packing efficiency and intermolecular interactions (e.g., weaker van der Waals forces compared to dimethoxy) .
Biological Activity
N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial applications. This article explores the biological activity of this compound, focusing on its mechanism of action, structure-activity relationship (SAR), and relevant case studies.
The primary mechanism of action for this compound involves its interaction with bacterial enzymes. The sulfonamide group in this compound mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound effectively disrupts folic acid synthesis, which is crucial for bacterial growth and replication .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the chemical structure of sulfonamides can significantly influence their biological activity. For instance, the presence of ethoxy groups and a nitro substituent plays a critical role in enhancing the compound's efficacy against bacterial targets. A systematic SAR study demonstrated that variations in the aryl substituents could lead to notable changes in antimicrobial potency .
Key Findings from SAR Studies
| Compound Variation | Observed Activity |
|---|---|
| Addition of methoxy groups | Enhanced activity |
| Substitution of ethoxy with other groups | Variable activity |
| Removal of nitro group | Loss of activity |
These findings underscore the importance of specific functional groups in maintaining biological activity and suggest pathways for further optimization in drug design.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. For example, a study demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- In Vivo Efficacy : Animal model studies have indicated that this compound can reduce bacterial load in infected tissues when administered at therapeutic doses. These studies suggest potential for further development as a therapeutic agent for treating bacterial infections .
- Potential as an Adjuvant : Some research has explored the use of sulfonamide derivatives as vaccine adjuvants. In murine models, compounds similar to this compound have been shown to enhance immunogenic responses when used alongside standard vaccines .
Q & A
Q. What are the optimal synthetic routes for preparing N-[2-(3,4-diethoxyphenyl)ethyl]-4-nitrobenzenesulfonamide, and how can side reactions be minimized?
- Methodological Answer : The synthesis of sulfonamide derivatives typically involves coupling a sulfonyl chloride with an amine. For compounds with ethoxy-substituted aryl groups (e.g., 3,4-diethoxyphenyl), protection of hydroxyl groups may be required to prevent undesired side reactions. A two-step approach is recommended:
Sulfonylation : React 4-nitrobenzenesulfonyl chloride with 2-(3,4-diethoxyphenyl)ethylamine in anhydrous dichloromethane under nitrogen, using a base like triethylamine to neutralize HCl .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to separate the product from unreacted starting materials or byproducts. Monitor reaction progress via TLC .
- Key Challenge : Ethoxy groups may undergo hydrolysis under acidic or high-temperature conditions. Use mild reaction conditions (room temperature, neutral pH) .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer :
- Analytical Techniques :
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and packing motifs. For example, similar sulfonamides (e.g., N-[2-(3,4-dimethoxyphenyl)ethyl] derivatives) have been characterized using SHELX software for refinement .
- Spectroscopy : Use / NMR to verify substituent integration ratios. Aromatic protons in the 3,4-diethoxy group typically appear as doublets in the range δ 6.5–7.5 ppm .
- Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H] peak) .
Q. What solvents and storage conditions are recommended for this compound to ensure stability?
- Methodological Answer :
- Solubility : Polar aprotic solvents (DMSO, DMF) are ideal for dissolution, while non-polar solvents (hexane) may precipitate the compound .
- Storage : Store at 0–6°C in airtight, light-protected containers to prevent degradation of the nitro and ethoxy groups. Similar sulfonamides with nitro substituents are sensitive to heat and UV light .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological activity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize the geometry using Gaussian09 or similar software. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. The nitro group’s electron-withdrawing effect may enhance binding to targets like enzymes .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2). The ethoxy groups may occupy hydrophobic pockets, while the sulfonamide acts as a hydrogen-bond donor .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- Impurity Analysis : If unexpected peaks arise, perform - COSY or HSQC to identify coupling partners. For example, impurities from incomplete sulfonylation (e.g., free amine) may appear as broad singlets near δ 2.5 ppm .
- Dynamic Effects : Rotational barriers in the sulfonamide group can cause splitting. Variable-temperature NMR (e.g., 25°C to −40°C) may coalesce peaks, confirming conformational flexibility .
Q. How can regioselectivity challenges in modifying the ethoxy or nitro groups be addressed?
- Methodological Answer :
- Directed Functionalization : Use protecting groups (e.g., acetyl for amines) to block undesired sites. For nitro reduction, catalytic hydrogenation (H/Pd-C) selectively converts the nitro group to an amine without affecting ethoxy substituents .
- Microwave-Assisted Synthesis : Enhances regioselectivity in sulfonamide formation by accelerating reaction kinetics .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity (e.g., antimicrobial, anticancer)?
- Methodological Answer :
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The nitro group may enhance membrane penetration .
- Cytotoxicity Assays : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) can quantify IC values. Compare with controls like cisplatin to assess potency .
Data Analysis and Experimental Design
Q. How should researchers handle discrepancies between crystallographic data and computational predictions?
- Methodological Answer :
- Refinement Checks : Re-examine SHELXL refinement parameters (e.g., R-factors, displacement ellipsoids). Discrepancies in bond lengths >0.02 Å may indicate disorder or twinning .
- Conformational Sampling : Use molecular dynamics (e.g., AMBER) to simulate alternative conformers not captured in the crystal lattice .
Q. What experimental controls are critical when studying this compound’s metabolic stability?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Include NADPH as a cofactor for cytochrome P450 enzymes .
- Stability Controls : Use antioxidants (e.g., BHT) to rule out oxidative degradation .
Application-Oriented Questions
Q. How can this compound serve as a precursor for fluorescent probes or enzyme inhibitors?
- Methodological Answer :
- Probe Design : Introduce fluorophores (e.g., dansyl chloride) via the sulfonamide’s nitrogen. The ethoxy groups can modulate solubility for cellular uptake .
- Enzyme Inhibition : Test against serine hydrolases (e.g., acetylcholinesterase) using activity-based protein profiling (ABPP). The nitro group may act as a warhead for covalent inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
